异藜芦碱

描述

This compound has garnered significant attention due to its diverse pharmacological properties, including antitumor, cardioprotective, antioxidant, antidepressant, and anti-HIV effects . Additionally, isoliensinine has shown potential in ameliorating conditions such as type 2 diabetes mellitus with hyperlipidemia and Alzheimer’s disease .

科学研究应用

作用机制

异莲心碱通过多种分子靶点和途径发挥作用。 研究表明,它可以抑制心室肌细胞的晚期钠电流和L型钙电流,这有助于其抗心律失常作用 . 此外,异莲心碱通过产生活性氧和激活p38 MAPK/JNK通路诱导癌细胞凋亡 . 它还抑制TGF-β1/Smad2/3信号通路,该通路参与肾纤维化 .

生化分析

Biochemical Properties

Isoliensinine interacts with various enzymes, proteins, and other biomolecules. It is assumed that isoliensinine is metabolized by CYP450 enzyme systems .

Cellular Effects

Isoliensinine has been found to have a variety of effects on different types of cells. For example, it has been reported to induce apoptosis in triple-negative breast cancer cells . It also exerts a variety of beneficial effects, such as antitumor, cardioprotective, antioxidant, antidepressant, and anti-HIV effects .

Molecular Mechanism

It is known to induce apoptosis through the mitochondrial pathway . There are many related issues and novel mechanisms that need to be explored .

Temporal Effects in Laboratory Settings

Isoliensinine has been found to be very stable, regardless of long-term storage and repeated freezing and thawing .

Dosage Effects in Animal Models

The effects of isoliensinine vary with different dosages in animal models. For example, it has been found to dose-dependently inhibit left atrial contractility and right atrial self-beating frequency in a rat model of left ventricular hypertrophy .

Metabolic Pathways

Isoliensinine is involved in various metabolic pathways. It is assumed that isoliensinine is metabolized by CYP450 enzyme systems, but the specific enzyme involved in this process is not clear .

准备方法

合成路线和反应条件

异莲心碱可以通过多种化学途径合成。一种常见的合成方法是利用甲醇提取法从莲子芯中提取水不溶性总生物碱。 然后,通过结晶分离纯化含有异莲心碱的强酚类总生物碱 .

工业生产方法

异莲心碱的工业生产通常涉及从天然来源(例如莲子)中提取和纯化。该过程包括:

- 使用甲醇提取水不溶性总生物碱。

- 分离强酚类总生物碱。

- 结晶得到纯化的异莲心碱 .

化学反应分析

反应类型

异莲心碱会发生各种化学反应,包括:

氧化: 异莲心碱可以氧化形成不同的衍生物。

还原: 还原反应可以改变异莲心碱中的官能团。

取代: 取代反应可以将新的官能团引入异莲心碱分子.

常用试剂和条件

这些反应中常用的试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及各种取代反应催化剂 .

主要形成的产物

这些反应形成的主要产物取决于所用条件和试剂。 例如,氧化可以导致醌类衍生物的形成,而还原可以生成不同的生物碱衍生物 .

相似化合物的比较

异莲心碱属于双苄基异喹啉生物碱家族,其中包括莲心碱和荷叶碱等其他化合物。 与这些类似化合物相比,异莲心碱表现出独特的药理特性,例如其有效的抗心律失常和抗癌活性 . 虽然这三种化合物都具有共同的结构框架,但异莲心碱的特定分子相互作用和途径有助于其独特的治疗潜力 .

类似化合物的清单

- 莲心碱

- 荷叶碱

- 木兰碱

异莲心碱独特的药理活性组合及其治疗应用的潜力使其成为进一步研究和开发的宝贵化合物。

属性

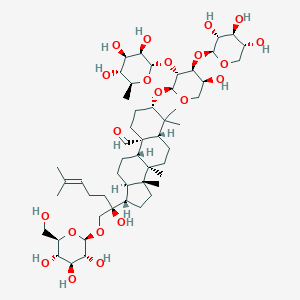

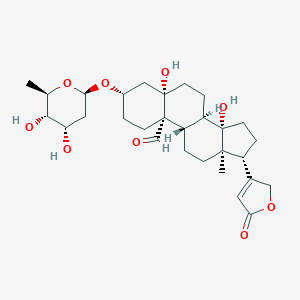

IUPAC Name |

(1R)-1-[[4-hydroxy-3-[[(1R)-6-methoxy-1-[(4-methoxyphenyl)methyl]-2-methyl-3,4-dihydro-1H-isoquinolin-7-yl]oxy]phenyl]methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H42N2O6/c1-38-15-13-26-20-36(44-5)37(22-29(26)30(38)16-23-6-9-27(42-3)10-7-23)45-35-18-24(8-11-32(35)40)17-31-28-21-33(41)34(43-4)19-25(28)12-14-39(31)2/h6-11,18-22,30-31,40-41H,12-17H2,1-5H3/t30-,31-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJPXZTKPPINUKN-FIRIVFDPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC(=C(C=C2[C@H]1CC3=CC=C(C=C3)OC)OC4=C(C=CC(=C4)C[C@@H]5C6=CC(=C(C=C6CCN5C)OC)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H42N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60218346 | |

| Record name | Isoliensinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60218346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

610.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6817-41-0 | |

| Record name | (+)-Isoliensinine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6817-41-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoliensinine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006817410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoliensinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60218346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does isoliensinine exert its anti-cancer effects?

A1: Isoliensinine demonstrates anti-cancer activity through multiple mechanisms. [] It has been shown to induce cell cycle arrest at the G0/G1 phase in cervical cancer cells by upregulating p21 expression and downregulating CDK2 and cyclin E. [] Additionally, it promotes apoptosis by downregulating myeloid cell leukemia 1 expression and activating caspase-9. [] Isoliensinine also inhibits the AKT/GSK3α signaling pathway, further contributing to its anti-cancer effects. [, ] In prostate cancer cells, it inhibits 5-α-reductase and androgen receptor expression via the PI3K/AKT pathway, leading to growth inhibition, anti-migration activity, and the induction of apoptosis and autophagy. []

Q2: What is the role of isoliensinine in mitigating pulmonary fibrosis?

A2: Isoliensinine demonstrates protective effects against paraquat-induced acute lung injury and pulmonary fibrosis. [] It achieves this by increasing superoxide dismutase (SOD) activity and decreasing malondialdehyde (MDA) content and alkaline phosphatase (ALP) activity. [] Isoliensinine also reduces hydroxyproline content and suppresses the expression of transforming growth factor β1 (TGF-β1) and matrix metalloproteinase-2 (MMP-2), key players in fibrosis development. [, ]

Q3: How does isoliensinine impact renal fibrosis?

A3: Isoliensinine exhibits promising therapeutic potential for renal interstitial fibrosis (RIF). [] Studies in spontaneously hypertensive rats (SHRs) indicate that it ameliorates renal injury and collagen deposition, partially by inhibiting the TGF-β1/Smad2/3 signaling pathway. [] This inhibition contributes to its ability to reduce fibrosis and protect against renal damage. []

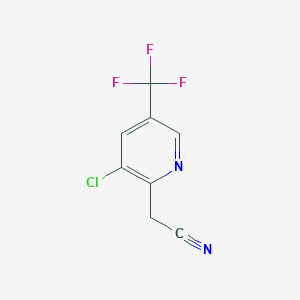

Q4: What is the molecular formula and weight of isoliensinine?

A4: The molecular formula of isoliensinine is C38H42N2O6, and its molecular weight is 622.76 g/mol. [, ]

Q5: What spectroscopic data is available for characterizing isoliensinine?

A5: Isoliensinine's structure has been elucidated using various spectroscopic techniques, including 1H NMR, 13C NMR, and mass spectrometry (MS). [, , ] These techniques provide detailed information about the compound's structure, including its functional groups and connectivity. [] H/D exchange studies combined with MS analysis have further enhanced the understanding of its fragmentation patterns. []

Q6: What is known about the absorption and distribution of isoliensinine?

A6: Isoliensinine exhibits a rapid distribution into various organs, with the highest concentrations observed in the liver, followed by the lung, kidney, and heart. [] It exhibits double absorption peaks after oral administration in rats, suggesting a complex absorption process. []

Q7: What are the major metabolic pathways of isoliensinine?

A7: The primary metabolic pathways of isoliensinine involve N-demethylation and O-demethylation, primarily occurring in the liver. [, ] These processes lead to the formation of metabolites like liensinine, desmethyl-liensinine, and desmethyl-isoliensinine. [, ]

Q8: What in vitro models have been used to study the effects of isoliensinine?

A8: Various cell lines have been employed to investigate the biological activities of isoliensinine, including:

- Cancer cell lines: Siha, HeLa, Caski, and C33A cervical cancer cells; [] HCT-15 colorectal cancer cells; [, ] LNCaP prostate cancer cells []

- Other cell lines: PC12 cells for Alzheimer's disease; [] porcine coronary arterial smooth muscle cells (CASMCs) for cardiovascular effects [, ]; microglial cells for neuroinflammation []; osteoclasts for osteoporosis [].

Q9: What in vivo models have been used to study the effects of isoliensinine?

A9: Animal models have been crucial in evaluating the therapeutic potential of isoliensinine. Key models include:

- Spontaneously hypertensive rats (SHRs): Used to investigate isoliensinine's effect on renal fibrosis and hypertension. [, ]

- Paraquat-induced lung injury models: Assess the protective effects of isoliensinine against acute lung injury and pulmonary fibrosis. []

- Bleomycin-induced pulmonary fibrosis models: Evaluate the anti-fibrotic activity of isoliensinine in the lungs. []

- Ovariectomized (OVX) mice: Used to assess the potential of isoliensinine as a treatment for osteoporosis. []

- Two-kidney, one-clip (2K1C) hypertensive rats: Used to study the effects of isoliensinine on left ventricular hypertrophy. []

Q10: What analytical methods are used to quantify isoliensinine?

A10: High-performance liquid chromatography (HPLC) coupled with various detectors, such as ultraviolet-visible (UV) detectors and fluorescence detectors (FD), is commonly employed for the quantitative analysis of isoliensinine. [, , ] LC-MS techniques have also been utilized for both quantification and metabolite identification. [, ]

Q11: What methods are used to isolate and purify isoliensinine?

A11: Several techniques have been employed for the isolation and purification of isoliensinine:

- High-speed counter-current chromatography (HSCCC): This method is highly efficient in separating and purifying isoliensinine from Nelumbo nucifera Gaertn extracts. [, ]

- Macroporous adsorption resins: Used for the preliminary separation and enrichment of isoliensinine. [, ]

- Double-column adsorption chromatography: A combination of macroporous adsorption and cation exchange resins for enhanced purification. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,N-Dimethyl-2-[2-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride](/img/structure/B150192.png)

![Acetic acid, [[[(1,1-dimethylethoxy)carbonyl]amino]oxy]-, methyl ester (9CI)](/img/structure/B150216.png)